methyl (2E)-3-(2-ethoxyethyl)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Description
Methyl (2E)-3-(2-ethoxyethyl)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.12052631 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (2E)-3-(2-ethoxyethyl)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate (CAS Number: 1173390-70-9) is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesizing data from various studies and reviews to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N4O4S with a molecular weight of 388.4 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Property | Value |
---|---|
CAS Number | 1173390-70-9 |
Molecular Formula | C₁₈H₂₀N₄O₄S |
Molecular Weight | 388.4 g/mol |
Chemical Structure | Structure |
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. A study on Mannich bases, which includes analogs of the target compound, revealed that such compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, certain Mannich bases were found to be more cytotoxic than the standard chemotherapeutic agent 5-fluorouracil when tested against Huh-7 hepatoma cells and human Jurkat cells .
The mechanism behind this activity may involve the inhibition of DNA topoisomerase I, leading to disrupted DNA replication and cell cycle arrest . Further studies are needed to elucidate the specific pathways through which this compound exerts its anticancer effects.
Antimicrobial Activity
The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal pathogens. Mannich bases have been documented for their antibacterial and antifungal activities . The specific activity of this compound against various microorganisms remains to be fully characterized; however, preliminary data suggest it may inhibit growth through mechanisms similar to those observed in other benzothiazole derivatives.
Other Biological Activities
In addition to anticancer and antimicrobial properties, compounds related to this compound have shown promise in various other biological activities:
- Anti-inflammatory : Some pyrazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antioxidant : The presence of certain functional groups may confer antioxidant properties, protecting cells from oxidative stress.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Synthesis and Evaluation : A study synthesized novel pyrazole compounds and assessed their neuroprotective effects on THP-1 monocytic cells. Some derivatives inhibited neurotoxin secretion without cytotoxicity .
- Structure-Activity Relationship : Research on Mannich bases highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cells .
The mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.
- Cell Cycle Disruption : Induction of apoptosis in cancer cells through various signaling pathways.
Properties
IUPAC Name |
methyl 3-(2-ethoxyethyl)-2-(2-methylpyrazole-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-4-26-10-9-22-13-6-5-12(17(24)25-3)11-15(13)27-18(22)20-16(23)14-7-8-19-21(14)2/h5-8,11H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIBCFFBAGPZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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